molecular formula C15H18N6O2S B10940759 1,3-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide

1,3-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10940759
M. Wt: 346.4 g/mol
InChI Key: KGFISHHXLPJXMP-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE: is a complex organic compound that features a pyrazole ring, a triazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Sulfonamide Group: This involves the reaction of the amine group with a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole or triazole rings.

    Reduction: Reduced forms of the compound, potentially altering the sulfonamide group.

    Substitution: New compounds with different functional groups replacing the sulfonamide group.

Scientific Research Applications

1,3-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It may interfere with metabolic pathways or signal transduction processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-CARBONAMIDE
  • 1,3-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-THIOAMIDE

Uniqueness

1,3-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H18N6O2S

Molecular Weight

346.4 g/mol

IUPAC Name

1,3-dimethyl-N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyrazole-4-sulfonamide

InChI

InChI=1S/C15H18N6O2S/c1-11-4-6-13(7-5-11)8-21-10-16-15(18-21)19-24(22,23)14-9-20(3)17-12(14)2/h4-7,9-10H,8H2,1-3H3,(H,18,19)

InChI Key

KGFISHHXLPJXMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CN(N=C3C)C

Origin of Product

United States

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